Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1365272-32-7
VCID: VC0170431
InChI: InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3
SMILES: COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F
Molecular Formula: C15H12F2O3
Molecular Weight: 278.255

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

CAS No.: 1365272-32-7

Cat. No.: VC0170431

Molecular Formula: C15H12F2O3

Molecular Weight: 278.255

* For research use only. Not for human or veterinary use.

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate - 1365272-32-7

Specification

CAS No. 1365272-32-7
Molecular Formula C15H12F2O3
Molecular Weight 278.255
IUPAC Name methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
Standard InChI InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3
Standard InChI Key IKPFZGSKLLCAEN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a fluorinated biphenyl derivative with precisely positioned functional groups that contribute to its distinctive chemical behavior. The compound is characterized by the following identifiers and properties:

Basic Identification

The compound is formally identified by several parameters that establish its unique chemical identity:

  • CAS Registry Number: 1365272-32-7

  • Molecular Formula: C15H12F2O3

  • Molecular Weight: 278.25 g/mol

  • IUPAC Name: methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

  • Alternative Names: Methyl 3,5'-difluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylate; [1,1'-Biphenyl]-4-carboxylic acid, 3,5'-difluoro-2'-methoxy-, methyl ester

Structural Features

The molecular structure of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate consists of several key elements that define its chemical nature:

  • A biphenyl core structure (two interconnected benzene rings)

  • Two fluorine atoms: one at position 2 of the benzoic acid moiety and another at position 5 of the methoxyphenyl group

  • A methoxy group (-OCH3) at position 2 of one phenyl ring

  • A methyl ester group (-COOCH3) connected to the second phenyl ring

These structural features create a molecule with an asymmetric electron distribution, resulting in unique chemical reactivity and physical properties. The presence of fluorine atoms is particularly significant, as they impart enhanced stability, lipophilicity, and potential biological activity to the compound .

Chemical Properties

The chemical properties of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate are largely determined by its structural elements, particularly the fluorine substituents and functional groups.

Physical Properties

Based on its molecular structure and similar compounds, methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is expected to exhibit the following physical characteristics:

  • Appearance: Likely a crystalline solid at room temperature

  • Molecular Weight: 278.25 g/mol

  • Electronic Properties: The fluorine atoms create electron-withdrawing effects, influencing the compound's reactivity

  • Lipophilicity: The presence of fluorine typically enhances lipophilicity, improving membrane permeability in biological systems

Spectroscopic Identifiers

The compound has several important spectroscopic identifiers that are crucial for analytical purposes:

  • InChI: InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3

  • InChIKey: IKPFZGSKLLCAEN-UHFFFAOYSA-N

  • SMILES: COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F

These identifiers provide standardized methods for representing the compound's structure in chemical databases and literature.

Applications and Research Significance

The structural features of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate suggest several potential applications across multiple fields.

Pharmaceutical Applications

Fluorinated aromatic compounds like methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate have significant potential in pharmaceutical development:

  • As building blocks for drug candidates, particularly those targeting the central nervous system due to enhanced lipophilicity

  • As possible bioisosteres in medicinal chemistry, leveraging fluorine's unique properties

  • In the development of prodrugs, similar to approaches used with other fluorinated compounds

The presence of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of drug molecules by affecting lipophilicity, metabolic stability, and binding affinity to target proteins.

Material Science Applications

Fluorinated aromatic esters have valuable applications in material science due to their unique electronic properties:

  • Development of advanced materials with enhanced thermal stability

  • Creation of specialty polymers with unique surface properties

  • Applications in liquid crystals and electronic materials

The biphenyl core combined with fluorine substituents creates a structural framework with potential applications in materials requiring specific electronic or photophysical properties.

Comparative Analysis

To better understand the significance of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, it is valuable to compare it with structurally related compounds.

Comparison with Related Compounds

Table 1: Comparative Analysis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate1365272-32-7C15H12F2O3278.25 g/molTwo fluorine atoms: positions 2 and 5'
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate1355246-83-1C15H13FO3260.26 g/molSingle fluorine atom at position 5'
4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid1183105-92-1C14H10F2O2248.22 g/molCarboxylic acid instead of methyl ester; methyl instead of methoxy group

This comparison highlights how subtle structural modifications—such as the number and position of fluorine atoms or the nature of functional groups—can significantly affect the physical properties and potential applications of these compounds .

Structure-Property Relationships

The presence of the second fluorine atom in methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, compared to the mono-fluorinated analog (methyl 4-(5-fluoro-2-methoxyphenyl)benzoate), is expected to:

  • Further increase metabolic stability by blocking potential sites of oxidative metabolism

  • Enhance lipophilicity and membrane permeability

  • Potentially alter crystal packing and solid-state properties

  • Modify the electronic distribution, affecting reactivity patterns

These structure-property relationships are crucial considerations in the rational design of fluorinated compounds for specific applications.

Current Research Context

Research Significance

The development and study of compounds like methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate reflect broader trends in organofluorine chemistry and its applications:

  • Increasing interest in fluorinated building blocks for pharmaceutical development

  • Exploration of structure-activity relationships in fluorinated aromatic compounds

  • Development of more efficient synthetic methodologies for complex fluorinated structures

  • Investigation of novel applications in materials science and beyond

Fluorinated compounds continue to attract significant research attention due to their unique properties and diverse applications across multiple disciplines.

Future Research Directions

Several promising research directions could further explore the properties and applications of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate:

  • Optimization of synthetic routes to improve yield and sustainability

  • Detailed investigation of physical properties, including spectroscopic characterization

  • Exploration of potential biological activities and structure-activity relationships

  • Development of structure-based design principles for related fluorinated compounds

  • Investigation of applications in advanced materials or as synthetic intermediates

Such research would contribute to the broader understanding of fluorinated aromatics and expand their practical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator